2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
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Overview
Description
“2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide” is a complex organic compound that belongs to the class of diazino[4,5-d]pyrimidines This compound is characterized by its unique structural features, including multiple functional groups such as dimethyl, dioxo, sulfanyl, and methoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide” typically involves multi-step organic reactions. The starting materials may include 6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine and 2-methoxyethylamine. The key steps in the synthesis may involve:
- Formation of the diazino[4,5-d]pyrimidine core.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Coupling with 2-methoxyethylamine to form the final acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo groups can be reduced to form hydroxyl derivatives.
Substitution: The methoxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the dioxo groups may yield hydroxyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide” depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound may interfere with specific biological pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide” may include other diazino[4,5-d]pyrimidine derivatives with different substituents. Examples include:
- 2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-ethoxyethyl)acetamide
- 2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-propoxyethyl)acetamide
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-10(2)8-11-19-14-13(16(24)22(4)17(25)21(14)3)15(20-11)27-9-12(23)18-6-7-26-5/h10H,6-9H2,1-5H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLWAWXLIKCWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SCC(=O)NCCOC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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